molecular formula C12H13BrO2 B573115 Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate CAS No. 1215205-50-7

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Cat. No.: B573115
CAS No.: 1215205-50-7
M. Wt: 269.138
InChI Key: KCCISTCYYRKGFF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, such as 4-bromophenylacetic acid, followed by esterification. One common method includes the reaction of 4-bromophenylacetic acid with diazomethane to form the cyclopropane ring, followed by esterification with ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and affect the binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)butanoate
  • Ethyl 2-bromo-2-cyclopropylacetate
  • Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
  • Ethyl 2-(2-bromoacetyl)benzoate
  • Ethyl 2-(3-bromophenoxy)acetate
  • Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate
  • Ethyl 2-(4-bromophenyl)-2-oxoacetate

Uniqueness

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is unique due to its combination of a bromophenyl group and a cyclopropane ring, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropane ring introduces strain, making it more reactive in certain chemical transformations compared to similar compounds.

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCISTCYYRKGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681972
Record name Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-50-7
Record name Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid (5 g, 20.7 mmol) in EtOH (50 mL) was treated with sulfuric acid (2 mL), and the reaction was stirred at 75° C. for 1 hour. The mixture was worked up to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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